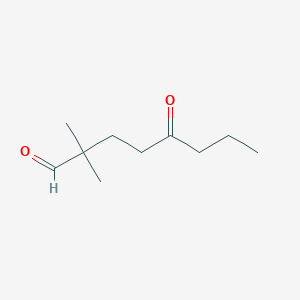

2,2-Dimethyl-5-oxooctanal

Description

Structure

3D Structure

Properties

CAS No. |

89546-35-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2,2-dimethyl-5-oxooctanal |

InChI |

InChI=1S/C10H18O2/c1-4-5-9(12)6-7-10(2,3)8-11/h8H,4-7H2,1-3H3 |

InChI Key |

UWWGHYQLJGKUJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CCC(C)(C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-5-oxooctanal: Physicochemical Properties and Characterization Workflow

Disclaimer: Publicly available scientific data on 2,2-Dimethyl-5-oxooctanal is exceptionally limited. This guide provides available information on closely related chemical structures to offer comparative insights. A significant portion of this document is dedicated to a proposed experimental workflow for the characterization of novel chemical entities like this compound, which is pertinent for researchers and drug development professionals.

Physicochemical Properties of Structurally Related Compounds

Due to the absence of specific data for this compound, the following tables summarize the known properties of structurally similar compounds: 2,2-Dimethyl-5-oxohexanal and 3,7-Dimethyl-5-oxooctanal. These molecules share key functional groups and structural motifs, making them relevant for preliminary assessment.

Table 1: Chemical Identifiers of Related Compounds

| Compound Name | Molecular Formula | CAS Number | PubChem CID |

| 2,2-Dimethyl-5-oxohexanal | C8H14O2[1][2] | 13544-11-1[3] | 10997134[2] |

| 3,7-Dimethyl-5-oxooctanal | C10H18O2[4][5] | 5113-72-4[4][5] | 71366269[5] |

| 5-oxooctanal | C8H14O2[6] | 30880-59-2[6] | Not Available |

Table 2: Physicochemical Properties of Related Compounds

| Property | 2,2-Dimethyl-5-oxohexanal | 3,7-Dimethyl-5-oxooctanal (Predicted) | 5-oxooctanal |

| Molecular Weight | 142.198 g/mol [1] | 170.25 g/mol [4][5] | 142.196 g/mol [6] |

| Boiling Point | Not Available | 254.7 ± 23.0 °C at 760 mmHg[4] | Not Available |

| Melting Point | Not Available | Not Available | Not Available |

| Density | Not Available | 0.9 ± 0.1 g/cm³[4] | Not Available |

| LogP | Not Available | 2.21680[4] | 1.72480[6] |

| PSA | Not Available | 34.14000[4] | 34.14000[6] |

Synthesis and Experimental Protocols

No specific synthesis or experimental protocols for this compound were found in the public domain. Research on related compounds, such as 2,2-dimethyl-5-oxohexanal, indicates a synthesis reference in the Journal of the American Chemical Society[1]. However, the specifics of this synthesis are not detailed in the available search results.

For novel compounds like this compound, a comprehensive characterization workflow is essential. The following section outlines a proposed experimental plan.

Proposed Experimental Workflow for Characterization of a Novel Aldehyde-Ketone

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel bifunctional compound such as this compound. This workflow is designed to establish its chemical identity, purity, and basic physicochemical and biological properties.

Caption: Proposed experimental workflow for a novel compound.

Biological Activity and Signaling Pathways

There is no information available regarding the biological activity or any associated signaling pathways for this compound. General literature suggests that compounds with similar functional groups can exhibit a range of biological activities, from antimicrobial and cytotoxic effects to roles as signaling molecules. However, without experimental data, any discussion of the biological role of this compound would be purely speculative.

For researchers interested in the potential biological activities of novel compounds, a tiered screening approach, as outlined in the workflow diagram above, is recommended. This would typically begin with broad cytotoxicity and antimicrobial assays, followed by more specific enzyme inhibition or receptor binding assays based on structural similarities to known bioactive molecules.

Conclusion

This technical guide consolidates the currently available information on this compound and its structural analogs. It is evident that this specific molecule is not well-characterized in publicly accessible literature. The provided data on related compounds can serve as a preliminary guide for researchers. The proposed experimental workflow offers a robust framework for the systematic characterization of this and other novel chemical entities, a critical process in the fields of chemical research and drug development. Further empirical studies are necessary to elucidate the chemical, physical, and biological properties of this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2,2-Dimethyl-5-oxohexanal | C8H14O2 | CID 10997134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-dimethyl-5-oxohexanal | CAS#:13544-11-1 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. 5-oxooctanal | CAS#:30880-59-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 3,7-Dimethyl-5-oxooctanal

A Note on the Target Compound: Initial searches for "2,2-Dimethyl-5-oxooctanal" did not yield a corresponding entry in established chemical databases. This suggests that the compound is either not well-characterized or the nomenclature may be imprecise. This guide will focus on a structurally related and documented compound, 3,7-Dimethyl-5-oxooctanal , which is the most plausible alternative based on nomenclature.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of the known properties and data for 3,7-Dimethyl-5-oxooctanal.

Chemical Identity and Properties

IUPAC Name: 3,7-Dimethyl-5-oxooctanal CAS Number: 5113-72-4[1][2]

The fundamental physicochemical properties of 3,7-Dimethyl-5-oxooctanal are summarized below. These properties are crucial for understanding its behavior in various experimental and biological contexts.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Density | 0.9 ± 0.1 g/cm³ (Predicted) | [1] |

| Boiling Point | 254.7 ± 23.0 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 93.8 ± 19.6 °C (Predicted) | [1] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C (Predicted) | [1] |

| Refractive Index | 1.427 (Predicted) | [1] |

| Topological Polar Surface Area | 34.1 Ų | [2] |

| Rotatable Bond Count | 6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Canonical SMILES | CC(C)CC(=O)CC(C)CC=O | [2] |

| InChI Key | DKPGWUWXFGRPLA-UHFFFAOYSA-N | [2] |

Experimental Protocols

A generalized synthetic approach would likely involve a Michael addition or a related conjugate addition reaction, followed by appropriate work-up and purification steps. The precise reaction conditions, including catalysts, solvents, temperature, and purification methods (e.g., distillation, chromatography), would require specific laboratory development and optimization.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity of 3,7-Dimethyl-5-oxooctanal. Consequently, no signaling pathways involving this compound have been elucidated. For researchers interested in investigating the potential biological effects of this and other novel compounds, a general workflow is proposed below.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the initial characterization and assessment of a novel chemical entity's biological potential.

Caption: Workflow for Novel Compound Biological Evaluation.

This generalized workflow provides a roadmap for researchers, starting from the synthesis and initial characterization of a compound, moving through in silico and in vitro screening, and culminating in the identification of a lead compound with a potential mechanism of action. The dotted line indicates that in silico predictions can inform the lead identification process throughout the workflow.

References

Spectroscopic Data for 2,2-Dimethyl-5-oxooctanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the organic compound 2,2-Dimethyl-5-oxooctanal. Due to the limited availability of experimentally-derived spectra for this specific molecule in public databases, this document presents computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions offer valuable insights for the identification and characterization of this compound. Additionally, this guide outlines generalized experimental protocols for acquiring such spectra and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational chemistry models and should be considered as an estimation. Experimental verification is recommended for confirmation.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.4 - 9.6 | Singlet | 1H | Aldehyde H (CHO) |

| 2.5 - 2.7 | Triplet | 2H | Methylene H (CH₂) adjacent to ketone |

| 2.3 - 2.5 | Triplet | 2H | Methylene H (CH₂) alpha to aldehyde |

| 1.5 - 1.7 | Sextet | 2H | Methylene H (CH₂) |

| 1.1 - 1.2 | Singlet | 6H | Gem-dimethyl H (2 x CH₃) |

| 0.8 - 1.0 | Triplet | 3H | Terminal methyl H (CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 205 - 215 | C=O | Ketone Carbonyl |

| 200 - 205 | C=O | Aldehyde Carbonyl |

| 45 - 55 | C | Quaternary Carbon (C(CH₃)₂) |

| 40 - 50 | CH₂ | Methylene Carbon adjacent to ketone |

| 35 - 45 | CH₂ | Methylene Carbon alpha to aldehyde |

| 20 - 30 | CH₂ | Methylene Carbon |

| 20 - 25 | CH₃ | Gem-dimethyl Carbons (2 x CH₃) |

| 10 - 15 | CH₃ | Terminal Methyl Carbon |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H Stretch (Aliphatic) |

| 2750 - 2700 | Medium | C-H Stretch (Aldehyde) |

| 1720 - 1740 | Strong | C=O Stretch (Aldehyde) |

| 1705 - 1725 | Strong | C=O Stretch (Ketone) |

| 1470 - 1450 | Medium | C-H Bend (Methylene) |

| 1390 - 1370 | Medium | C-H Bend (Methyl) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 170 | 10 | [M]⁺ (Molecular Ion) |

| 141 | 30 | [M - CHO]⁺ |

| 113 | 40 | [M - C₄H₉]⁺ |

| 99 | 100 | [CH₃CH₂CH₂CO]⁺ |

| 71 | 80 | [C₄H₇O]⁺ |

| 57 | 90 | [C₄H₉]⁺ |

| 43 | 60 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra. The specific parameters may need to be optimized based on the instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration.

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

-

Data Processing : Process the acquired free induction decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra relative to the reference standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small drop of liquid this compound directly onto the ATR crystal. For a solid sample, a small amount of the powder would be pressed firmly against the crystal.

-

Background Spectrum : Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental absorptions.

-

Sample Spectrum : Record the IR spectrum of the sample. The instrument will automatically subtract the background spectrum.

-

Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups. The intensity, position, and shape of the peaks provide structural information.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion via a syringe pump or coupling the spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation.

-

Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common technique for volatile compounds, which typically results in extensive fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more readily.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Interpretation : Analyze the fragmentation pattern to deduce the structure of the molecule. The molecular ion peak confirms the molecular weight of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

In-depth Technical Guide: Potential Biological Activity of 2,2-Dimethyl-5-oxooctanal

Disclaimer: Scientific data on the biological activity of 2,2-Dimethyl-5-oxooctanal is not available in publicly accessible databases. This guide, therefore, explores the potential biological activities based on the known effects of structurally similar compounds and general principles of toxicology and pharmacology related to aliphatic aldehydes and ketones. The information presented is hypothetical and intended for research and drug development professionals as a starting point for investigation.

Introduction

This compound is a bifunctional organic molecule containing both an aldehyde and a ketone functional group. Its structure, characterized by a dimethyl substitution at the alpha-position to the aldehyde and a ketone at the 5-position, suggests several possibilities for biological interaction. The presence of two reactive carbonyl groups and a moderately lipophilic carbon chain could allow this molecule to interact with various biological targets, including enzymes, receptors, and cellular membranes. This document outlines the potential biological activities, proposes experimental approaches to investigate these activities, and provides hypothetical data and signaling pathways.

Potential Biological Activities and Mechanisms of Action

Based on the chemical structure of this compound, several potential biological activities can be hypothesized. These are primarily derived from the known reactivity of aldehydes and ketones.

-

Enzyme Inhibition: The carbonyl groups of this compound can react with nucleophilic residues such as cysteine, histidine, and lysine in the active sites of enzymes, leading to reversible or irreversible inhibition. Enzymes that are susceptible to modification by carbonyl compounds include proteases, dehydrogenases, and certain metabolic enzymes.

-

Receptor Modulation: While less common for simple aliphatic aldehydes and ketones, interaction with specific receptors cannot be ruled out. For instance, some transient receptor potential (TRP) channels are known to be activated by reactive electrophiles.

-

Cellular Stress and Toxicity: Aldehydes are known to induce oxidative stress by depleting intracellular glutathione (GSH) and generating reactive oxygen species (ROS). This can lead to lipid peroxidation, DNA damage, and ultimately, apoptosis or necrosis.

-

Metabolic Effects: The compound could potentially interfere with metabolic pathways, such as glycolysis or fatty acid metabolism, by inhibiting key enzymes.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from in vitro assays to characterize the biological activity of this compound.

Table 1: Hypothetical Enzyme Inhibition Data

| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type |

| Cathepsin B | Fluorogenic Substrate Cleavage | 15.2 | Irreversible |

| Alcohol Dehydrogenase | Spectrophotometric (NADH production) | 45.8 | Competitive |

| Aldehyde Dehydrogenase | Spectrophotometric (NADH production) | 22.1 | Non-competitive |

Table 2: Hypothetical Cytotoxicity Data

| Cell Line | Assay Type | IC50 (µM) after 24h |

| HEK293 (Human Embryonic Kidney) | MTT Assay | 75.3 |

| HepG2 (Human Hepatocellular Carcinoma) | LDH Release Assay | 58.9 |

| A549 (Human Lung Carcinoma) | AlamarBlue Assay | 63.1 |

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, a series of in vitro and cell-based assays are proposed.

4.1. Enzyme Inhibition Assays

-

Objective: To determine if this compound can inhibit the activity of specific enzymes.

-

Methodology (General):

-

Recombinant or purified enzyme is incubated with varying concentrations of this compound in a suitable buffer.

-

A specific substrate for the enzyme is added to initiate the reaction.

-

The reaction progress is monitored by measuring the formation of a product or the depletion of a substrate using spectrophotometry, fluorometry, or luminometry.

-

IC50 values are calculated by fitting the dose-response data to a suitable model.

-

To determine the mechanism of inhibition, kinetic studies are performed by varying both substrate and inhibitor concentrations.

-

4.2. Cell Viability and Cytotoxicity Assays

-

Objective: To assess the effect of this compound on cell viability and determine its cytotoxic potential.

-

Methodology (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

-

4.3. Oxidative Stress Assays

-

Objective: To investigate if this compound induces oxidative stress in cells.

-

Methodology (ROS Detection):

-

Cells are treated with this compound for a defined period.

-

A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or microplate reader.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

-

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be induced by this compound and a general experimental workflow for its initial biological characterization.

Caption: Hypothetical signaling cascade initiated by this compound.

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of this compound, its chemical structure suggests a potential for interaction with biological systems, primarily through the reactivity of its aldehyde and ketone functional groups. The proposed experimental framework provides a roadmap for the initial investigation of this compound's pharmacological and toxicological properties. Future research should focus on synthesizing the compound and systematically evaluating its effects using the described in vitro and cell-based assays. Positive hits from these initial screens would warrant more in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved. Such studies are essential to determine if this compound or its derivatives have potential as therapeutic agents or if they pose a toxicological risk.

In-depth Technical Guide on 2,2-Dimethyl-5-oxooctanal: A Survey of Available Information and General Methodologies

Disclaimer: Extensive searches of the scientific literature did not yield specific data for 2,2-Dimethyl-5-oxooctanal, its isomers, or its analogs. The following guide provides a general overview of the chemistry, potential biological relevance, and analytical methodologies applicable to substituted aliphatic aldehydes, based on available scientific information for this class of compounds.

Introduction to Substituted Aliphatic Aldehydes

Aliphatic aldehydes are organic compounds characterized by a carbonyl group (C=O) where the carbonyl carbon is bonded to at least one hydrogen atom. The presence of the aldehyde functional group makes these molecules reactive electrophiles. Their biological significance is multifaceted; they can act as signaling molecules in various physiological processes, but at higher concentrations, they can also be cytotoxic due to their reactivity with biological nucleophiles like proteins and DNA.[1][2] Natural aldehydes are found in a wide array of organisms and contribute to the aromas and flavors of many plants and foods.[3]

The specific compound, this compound, possesses two key structural features: a gem-dimethyl group at the α-position to the aldehyde and a ketone at the 5-position. These features would influence its chemical reactivity and potential biological activity.

Known Isomers and Analogs

There is no specific information available in the searched scientific literature regarding the known isomers and analogs of this compound.

Synthesis and Characterization

While specific protocols for the synthesis of this compound are not available, general methods for aldehyde synthesis can be adapted.

General Synthetic Approaches

-

Oxidation of Primary Alcohols: The corresponding primary alcohol, 2,2-Dimethyl-5-oxooctan-1-ol, could be oxidized to the aldehyde using a variety of reagents. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

-

Hydroformylation (Oxo Process): This industrial process involves the reaction of an alkene with carbon monoxide and hydrogen, typically catalyzed by cobalt or rhodium complexes, to form an aldehyde.[4]

-

Reduction of Carboxylic Acid Derivatives: Esters, acid chlorides, or nitriles can be partially reduced to aldehydes. For example, the Rosenmund reduction of an acyl chloride can yield an aldehyde.

-

Synthesis of α,α-dimethyl Aldehydes: Specific methods exist for the preparation of 2,2-dimethyl aldehydes, often involving the reaction of a suitable aldehyde with formaldehyde in the presence of a base.[5]

A potential synthetic workflow for a generic substituted aldehyde is outlined below.

Caption: Generalized workflow for the synthesis and characterization of an aldehyde.

Characterization Methods

The characterization of a newly synthesized aldehyde like this compound would involve standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the overall structure, including the presence of the aldehyde proton (typically δ 9-10 ppm in ¹H NMR) and the two carbonyl carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ would indicate the presence of the C=O bond of the aldehyde.

-

Mass Spectrometry (MS): This technique would determine the molecular weight and fragmentation pattern, further confirming the structure.

-

Qualitative Tests: Classical chemical tests can also be used to identify the aldehyde functional group, such as the 2,4-dinitrophenylhydrazine test (forms a yellow/orange precipitate), Tollens' test (forms a silver mirror), and Fehling's test (forms a red precipitate).[6]

Biological Activity and Signaling Pathways

There is no information available regarding the biological activity or associated signaling pathways for this compound.

In general, aliphatic aldehydes can exhibit a range of biological effects. At low concentrations, they can participate in cellular signaling.[1] However, their electrophilic nature allows them to react with cellular nucleophiles, which can lead to cytotoxicity.[2] The physiological concentration of aliphatic aldehydes in cells can range from approximately 80 to over 500 μM.[2]

Should this compound be investigated, a general workflow for assessing its biological activity might be as follows:

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Quantitative Data

No quantitative data, such as IC50 values, binding constants, or pharmacokinetic parameters, are available for this compound or its close analogs in the searched literature. For comparison, a table with hypothetical data is presented below to illustrate how such information would be structured.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Analog A | Enzyme X | Inhibition | 15.2 | Fictional |

| Analog B | Receptor Y | Binding | 8.7 | Fictional |

| Analog C | Cell Line Z | Cytotoxicity | 22.5 | Fictional |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the scientific literature. Researchers would need to adapt general procedures for aldehyde synthesis and characterization.[7][8][9]

A general protocol for the qualitative analysis of an aldehyde using the 2,4-dinitrophenylhydrazine (2,4-DNPH) test would involve:

-

Dissolving a small amount of the sample in a suitable solvent (e.g., ethanol).

-

Adding a few drops of the 2,4-DNPH reagent.

-

Observing the formation of a yellow, orange, or reddish-brown precipitate, which indicates the presence of a carbonyl group (aldehyde or ketone).

For quantitative analysis, methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS), would be employed.[10][11][12] These methods typically involve derivatization of the aldehyde to a more stable and detectable compound.

Conclusion

While this compound is a structurally interesting molecule, there is a notable absence of specific scientific data regarding its synthesis, properties, and biological activity. This guide has provided a general framework based on the known chemistry and biology of substituted aliphatic aldehydes. Further research would be required to synthesize and characterize this compound and to explore its potential biological roles. The methodologies and workflows presented here offer a starting point for any future investigation into this and related molecules.

References

- 1. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 2. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]

- 3. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 4. GB1120277A - Preparation of aldehydes by the oxo process - Google Patents [patents.google.com]

- 5. EP0004577A2 - Process for preparing 2,2-dimethylol alkanals - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. Two-Carbon Homologation of Aldehydes and Ketones to α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 10. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,2-Dimethyl-5-oxooctanal: Discovery, Natural Occurrence, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Initial Inquiry and a Note on Nomenclature:

This technical guide addresses the inquiry into the discovery and natural occurrence of 2,2-Dimethyl-5-oxooctanal. It is important to note that extensive searches of chemical databases and scientific literature did not yield specific information for a compound with this exact name. However, a structurally similar compound, 5-oxooctanal , has been identified and is documented in chemical literature. It is plausible that "this compound" may be a novel, yet uncharacterized compound, or the initial query may contain a slight misnomer. This guide will focus on the known analogue, 5-oxooctanal, to provide a comprehensive framework for understanding the potential discovery, natural occurrence, and analysis of such keto-aldehydes. We will also explore the properties of related dimethylated keto-aldehydes like 2,2-Dimethyl-5-oxohexanal and 2,2-dimethyl-5-oxoheptanal to provide a broader context.

Physicochemical Properties of Related Compounds

To facilitate comparison and understanding, the physicochemical properties of 5-oxooctanal and related known compounds are summarized below. These properties are crucial for designing extraction, separation, and analytical protocols.

| Property | 5-oxooctanal | 2,2-Dimethyl-5-oxohexanal | 2,2-dimethyl-5-oxoheptanal |

| Molecular Formula | C8H14O2[1] | C8H14O2[2] | C9H16O2[3] |

| Molecular Weight | 142.20 g/mol [1] | 142.198 g/mol [4] | 156.22 g/mol [3] |

| CAS Number | 30880-59-2[1] | Not available | 89546-32-7[3] |

| IUPAC Name | 5-oxooctanal[1] | 2,2-dimethyl-5-oxohexanal[2] | 2,2-dimethyl-5-oxoheptanal[3] |

| Canonical SMILES | CCCC(=O)CCCC=O[1] | CC(=O)CCC(C)(C)C=O[4] | CCC(=O)CCC(C)(C)C=O |

Discovery and Natural Occurrence

5-oxooctanal

The discovery of 5-oxooctanal in a natural source has been reported in the carnivorous plant Sarracenia flava (Yellow Pitcher Plant).[1] The volatile organic compounds (VOCs) from this plant are of interest to researchers for their role in attracting prey and their potential ecological significance. The identification of 5-oxooctanal in S. flava suggests its potential role as a semiochemical.

Hypothetical Natural Occurrence of this compound

While not yet reported, the natural occurrence of this compound could be explored in organisms known to produce branched-chain fatty acids or polyketides. The dimethyl substitution suggests a biosynthetic pathway involving precursors such as isobutyryl-CoA or dimethylmalonyl-CoA. Potential natural sources to investigate could include:

-

Insects: Many insects utilize branched-chain ketones and aldehydes as pheromones or defensive compounds.

-

Plants: Certain plant families are known for producing a diverse array of volatile organic compounds, including branched and functionalized aldehydes and ketones.

-

Microorganisms: Bacteria and fungi are prolific producers of unique secondary metabolites, and screening of microbial extracts could lead to the discovery of novel compounds like this compound.

Experimental Protocols

The following sections detail hypothetical but robust experimental protocols for the isolation, identification, and characterization of a novel compound like this compound from a natural source, based on established methodologies for similar compounds.

Isolation from a Plant Matrix

This workflow outlines the general steps for extracting and isolating a target compound from a plant sample.

Methodology:

-

Extraction: Fresh or dried plant material (100 g) is macerated and extracted with a non-polar solvent like hexane or dichloromethane (3 x 500 mL) at room temperature for 24 hours. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (from 100:0 to 0:100). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest (identified by a characteristic spot on TLC) are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).

-

Structure Elucidation: The pure compound is subjected to spectroscopic analysis:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to determine the carbon-hydrogen framework. 2D NMR experiments (COSY, HMBC, HSQC) are used to establish connectivity.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O for aldehyde and ketone).

-

Chemical Synthesis

A plausible synthetic route to this compound could involve the following key steps, illustrated in the diagram below.

Methodology:

-

Grignard Reagent Formation: 3,3-dimethyl-5-bromopentanal is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

-

Nucleophilic Addition: The Grignard reagent is then added to a solution of propionaldehyde in THF at low temperature (-78 °C) to form the secondary alcohol intermediate after acidic workup.

-

Oxidation: The secondary alcohol is oxidized to the corresponding ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions to yield the final product, this compound.

Potential Signaling Pathways and Biological Activity

Aldehydes and ketones are reactive functional groups that can participate in various biological interactions. The following diagram illustrates a hypothetical signaling pathway where a keto-aldehyde like this compound could play a role, for instance, in inducing an inflammatory response.

Potential Biological Activities to Investigate:

-

Antimicrobial Activity: Many aldehydes and ketones from natural sources exhibit antimicrobial properties.

-

Cytotoxicity: The reactive carbonyl groups could potentially interact with cellular macromolecules, leading to cytotoxic effects. This could be of interest in cancer research.

-

Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, which could be explored for various therapeutic applications.

-

Pheromonal/Allelochemical Activity: Given its potential volatility and structure, it could play a role in chemical communication between organisms.

Conclusion

While the specific compound this compound remains to be formally discovered and characterized, this guide provides a comprehensive framework for its potential discovery, synthesis, and biological evaluation based on the known properties and methodologies associated with its structural analogues. The provided protocols and hypothetical pathways are intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery who may encounter this or similar novel molecules in their work. Further investigation into the natural world, particularly in underexplored organisms, may yet reveal the existence and biological significance of this compound.

References

- 1. 5-Oxooctanal | C8H14O2 | CID 12538121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dimethyl-5-oxohexanal | C8H14O2 | CID 10997134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptanal, 2,2-dimethyl-5-oxo- | C9H16O2 | CID 10419414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

Quantum Chemical Calculations for 2,2-Dimethyl-5-oxooctanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2-Dimethyl-5-oxooctanal is a bifunctional organic molecule containing both an aldehyde and a ketone group. Its structural features, including a quaternary carbon and a flexible aliphatic chain, make it an interesting candidate for theoretical investigation. Quantum chemical calculations offer a powerful, non-experimental method to elucidate the molecule's three-dimensional structure, vibrational modes, and electronic properties, which are critical for understanding its chemical behavior and potential biological activity.

This guide details the theoretical background and practical steps for performing these calculations, presents data in a structured format for clarity, and visualizes key workflows and conceptual relationships relevant to drug discovery.

Experimental and Computational Protocols

The following sections describe the standard protocols for performing quantum chemical calculations on a molecule such as this compound. These methodologies are widely adopted in the field of computational chemistry.

Molecular Structure Optimization

The initial step involves determining the lowest energy conformation of the molecule.

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Methodology:

-

The 2D structure of this compound is first drawn and converted into a 3D structure.

-

An initial geometry optimization is performed using a lower-level theory, such as the semi-empirical PM7 method, to find a reasonable starting geometry.

-

A full geometry optimization is then carried out using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. The B3LYP functional is a common and reliable choice for organic molecules.

-

A suitable basis set, which describes the atomic orbitals, must be selected. The Pople-style basis set, 6-31G(d,p), is often used for initial optimizations. For higher accuracy, a larger basis set like cc-pVTZ (correlation-consistent polarized valence triple-zeta) is recommended.

-

The optimization is complete when the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.

-

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is essential to confirm that the structure is a true minimum and to predict its infrared (IR) spectrum.

-

Methodology:

-

Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure is a stable equilibrium geometry.

-

The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule. These frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental data.

-

Electronic Property Calculations

The electronic properties of the molecule provide insights into its reactivity and potential for intermolecular interactions.

-

Methodology:

-

Using the optimized geometry, a single-point energy calculation is performed.

-

Key properties to be analyzed include:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the partial atomic charges, providing further detail on the charge distribution within the molecule.

-

-

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be expected from the calculations described above for this compound.

Disclaimer: The quantitative data presented in this guide are illustrative and not the result of new calculations. They are based on typical values found for similar molecules in computational chemistry literature. Researchers should perform their own calculations using the described methods to obtain accurate results for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative) Calculated at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O (Aldehyde) | 1.21 Å |

| C=O (Ketone) | 1.22 Å | |

| C-C (Aliphatic) | 1.53 - 1.55 Å | |

| C-H | 1.09 - 1.10 Å | |

| Bond Angle | C-C-C | 109.5° - 112.0° |

| H-C-H | 107.0° - 109.5° | |

| O=C-C | 120.0° - 122.0° |

Table 2: Calculated Vibrational Frequencies (Illustrative) Calculated at the B3LYP/6-31G(d,p) level of theory. Frequencies are unscaled.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| Aldehyde C-H Stretch | ~2750, ~2850 | Characteristic doublet |

| Aliphatic C-H Stretch | 2870 - 2960 | Methyl and methylene groups |

| Ketone C=O Stretch | ~1715 | Strong intensity |

| Aldehyde C=O Stretch | ~1730 | Strong intensity |

| C-H Bending | 1350 - 1470 | Scissoring and bending modes |

| C-C Stretch | 800 - 1200 | Skeletal vibrations |

Table 3: Electronic Properties (Illustrative) Calculated at the B3LYP/6-31G(d,p) level of theory.

| Property | Value |

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 Debye |

| Total Energy | (Varies with level of theory) |

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the conceptual application of the calculated data in a drug development context.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Application of Calculated Properties in Drug Development.

Conclusion

This guide provides a foundational methodology for the quantum chemical study of this compound. By following the outlined protocols for geometry optimization, frequency analysis, and electronic property calculation, researchers can obtain valuable insights into the molecule's intrinsic characteristics. The illustrative data and visualizations offer a clear framework for interpreting and applying these computational results. These theoretical approaches are indispensable in modern chemical research and drug development, facilitating the rational design of new molecules with desired properties and biological activities.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-5-oxooctanal

For Research Use Only

These application notes provide a detailed protocol for the synthesis of 2,2-Dimethyl-5-oxooctanal, a γ-keto aldehyde, suitable for use by researchers, scientists, and drug development professionals. The described methodology is based on the Corey-Seebach reaction, which utilizes a 1,3-dithiane as a masked acyl anion.

The overall synthetic strategy involves four main stages:

-

Thioacetal Formation: Protection of 2,2-dimethylpropanal (pivaldehyde) as a 1,3-dithiane.

-

Deprotonation: Lithiation of the 2-tert-butyl-1,3-dithiane to form a nucleophilic acyl anion equivalent.

-

Carbon-Carbon Bond Formation: Michael addition of the lithiated dithiane to methyl vinyl ketone to form the carbon skeleton of the target molecule.

-

Deprotection: Hydrolysis of the dithiane to unveil the aldehyde functionality, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis. Please note that these are typical values based on analogous reactions and may vary depending on experimental conditions.

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | Thioacetal Formation | 2,2-dimethylpropanal, 1,3-propanedithiol, BF₃·OEt₂ | 85-95 |

| 2 | Lithiation | 2-tert-butyl-1,3-dithiane, n-Butyllithium | 90-99 (quantitative) |

| 3 | Michael Addition | 2-lithio-1,3-dithiane, Methyl vinyl ketone | 70-85 |

| 4 | Dithiane Deprotection | 2-(4-oxopentyl)-2-tert-butyl-1,3-dithiane, HgCl₂, CaCO₃ | 75-90 |

Experimental Protocols

Step 1: Synthesis of 2-tert-butyl-1,3-dithiane

This protocol describes the formation of the 1,3-dithiane from 2,2-dimethylpropanal.

Materials:

-

2,2-dimethylpropanal (pivaldehyde)

-

1,3-propanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,2-dimethylpropanal (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.05 eq).

-

Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2-tert-butyl-1,3-dithiane as a white solid.

Step 2: Lithiation of 2-tert-butyl-1,3-dithiane

This protocol outlines the generation of the nucleophilic acyl anion equivalent.

Materials:

-

2-tert-butyl-1,3-dithiane

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Syringes

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Dissolve 2-tert-butyl-1,3-dithiane (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.

-

Cool the solution to -30 °C to -20 °C in a low-temperature bath.[1]

-

Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution via syringe. A yellow precipitate may form.

-

Stir the mixture at this temperature for 2-3 hours to ensure complete formation of the lithiated species. The resulting solution/suspension of 2-lithio-1,3-dithiane is used directly in the next step.

Step 3: Michael Addition to Methyl Vinyl Ketone

This protocol describes the formation of the carbon skeleton of the target molecule.

Materials:

-

Solution of 2-lithio-1,3-dithiane in THF (from Step 2)

-

Methyl vinyl ketone (MVK)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cool the solution of 2-lithio-1,3-dithiane from the previous step to -78 °C.

-

In a separate flask, prepare a solution of freshly distilled methyl vinyl ketone (1.1 eq) in anhydrous THF.

-

Slowly add the MVK solution to the stirred dithiane anion solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude product, 2-(4-oxopentyl)-2-tert-butyl-1,3-dithiane, can be purified by column chromatography.

Step 4: Deprotection of the Dithiane

This protocol details the final step to obtain this compound. This procedure uses mercury(II) chloride for deprotection.[2] Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste properly.

Materials:

-

2-(4-oxopentyl)-2-tert-butyl-1,3-dithiane

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Acetonitrile

-

Water

-

Diatomaceous earth (e.g., Celite®)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the dithiane from Step 3 (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq) to the solution.

-

Stir the resulting suspension vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the mercury salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the aldehyde.

-

Purify the resulting crude this compound by column chromatography on silica gel to obtain the final product.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Application Notes & Protocols for the Quantification of 2,2-Dimethyl-5-oxooctanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of aldehydes such as 2,2-Dimethyl-5-oxooctanal is critical in various fields, including drug development, toxicology, and environmental science. Aldehydes are often challenging to analyze due to their inherent volatility, polarity, and chemical instability.[1][2] Consequently, derivatization is a commonly employed strategy to enhance their stability, improve chromatographic separation, and increase detection sensitivity in mass spectrometry.[1][2][3]

These application notes provide detailed protocols for the quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). The described methods leverage well-established derivatization techniques to ensure reliable and reproducible results.

Method 1: Quantification of this compound by Headspace SPME-GC-MS with PFBHA Derivatization

This method is ideal for the analysis of volatile and semi-volatile aldehydes and ketones. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective derivatizing agent that reacts with carbonyl compounds to form stable oxime derivatives, which are amenable to GC-MS analysis.[1][2] Headspace solid-phase microextraction (SPME) with on-fiber derivatization simplifies sample preparation by combining extraction and derivatization into a single step.[1]

Experimental Protocol

1. Materials and Reagents:

-

This compound standard

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Internal Standard (e.g., d4-Heptanal)

-

Methanol, HPLC grade

-

Ultrapure water

-

Sodium chloride (NaCl)

-

Phosphate-buffered saline (PBS), pH 7.4

-

SPME fiber assembly (e.g., 65 µm PDMS/DVB)

-

20 mL headspace vials with magnetic screw caps and septa

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of this compound stock solution into the biological matrix of interest (e.g., plasma, urine) to achieve a concentration range of 1-1000 ng/mL.

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine) on ice.

-

Centrifuge samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

-

Transfer 1 mL of the supernatant to a 20 mL headspace vial.

-

Add 10 µL of the internal standard solution.

-

Add 0.5 g of NaCl to enhance the partitioning of the analyte into the headspace.

-

Spike with the derivatizing agent by adding 100 µL of a 10 mg/mL PFBHA solution in water.

-

Immediately cap the vial and vortex for 30 seconds.

-

3. Headspace SPME-GC-MS Analysis:

-

SPME Conditions:

-

Incubation Temperature: 60°C

-

Incubation Time: 15 minutes

-

Extraction Time: 30 minutes

-

Desorption Temperature: 250°C

-

Desorption Time: 5 minutes

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Column: SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

-

Inlet: Splitless mode

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI)[4]

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Data Presentation

Table 1: GC-MS SIM Parameters for this compound-PFBHA Derivative

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound-PFBHA | 181 | 224 | 338 |

| d4-Heptanal-PFBHA (IS) | 181 | 214 | 299 |

Table 2: Hypothetical Calibration Curve Data for this compound in Plasma

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |

| 1 | 0.012 | 105.3 | 8.7 |

| 5 | 0.058 | 98.9 | 6.2 |

| 25 | 0.295 | 101.2 | 4.5 |

| 100 | 1.18 | 99.5 | 3.1 |

| 500 | 5.95 | 100.8 | 2.5 |

| 1000 | 11.92 | 102.1 | 1.9 |

Experimental Workflow Diagram

Caption: Workflow for this compound analysis by SPME-GC-MS.

Method 2: Quantification of this compound by UHPLC-MS/MS with TSH Derivatization

This method is suitable for a broader range of aldehydes and ketones and offers high throughput and sensitivity. p-Toluenesulfonylhydrazine (TSH) is a derivatization agent that reacts rapidly with carbonyls to form stable hydrazones.[5][6] These derivatives exhibit excellent chromatographic behavior on reversed-phase columns and produce characteristic fragment ions in MS/MS, allowing for selective and sensitive detection.[6]

Experimental Protocol

1. Materials and Reagents:

-

This compound standard

-

p-Toluenesulfonylhydrazine (TSH)

-

Internal Standard (e.g., 13C-labeled analogue)

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium acetate

-

Ultrapure water

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in acetonitrile.

-

Calibration Standards: Prepare calibration standards by spiking the analyte stock solution into the biological matrix to achieve a concentration range of 0.5-500 ng/mL.

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of sample, add 10 µL of the internal standard solution.

-

Add 300 µL of cold protein precipitation solvent.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new microcentrifuge tube.

-

Add 20 µL of a 10 mg/mL TSH solution in 50:50 acetonitrile:water with 0.1% formic acid.

-

Vortex and incubate at 60°C for 30 minutes.

-

Cool to room temperature and transfer to an autosampler vial for analysis.

-

3. UHPLC-MS/MS Analysis:

-

UHPLC System: Waters ACQUITY UPLC I-Class or equivalent

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-7 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 3: UHPLC-MS/MS MRM Transitions for this compound-TSH Derivative

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound-TSH (Quantifier) | 325.2 | 155.1 | 20 |

| This compound-TSH (Qualifier) | 325.2 | 171.1 | 15 |

| 13C-IS-TSH | 331.2 | 155.1 | 20 |

Table 4: Hypothetical Validation Summary for this compound in Urine

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| LLOQ (ng/mL) | 0.5 |

| Accuracy at LLOQ (%) | 95.2 - 108.5 |

| Precision at LLOQ (%RSD) | < 15 |

| Intra-day Accuracy (%) | 97.1 - 103.4 |

| Intra-day Precision (%RSD) | < 10 |

| Inter-day Accuracy (%) | 96.5 - 105.8 |

| Inter-day Precision (%RSD) | < 12 |

| Recovery (%) | 88.9 - 94.2 |

Signaling Pathway and Logical Relationship Diagram

Caption: Logic diagram for TSH derivatization enhancing LC-MS/MS analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,2-Dimethyl-5-oxooctanal

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,2-Dimethyl-5-oxooctanal. Due to the lack of a strong chromophore in the target analyte, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed to form a stable, UV-active hydrazone derivative. This method is suitable for the quantification of this compound in various sample matrices, including pharmaceutical formulations and reaction mixtures, offering excellent linearity, accuracy, and precision.

Introduction

This compound is an aliphatic aldehyde of interest in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. Direct HPLC analysis of aliphatic aldehydes is often hampered by their low ultraviolet (UV) absorbance. To overcome this limitation, derivatization with a suitable labeling agent is a common and effective strategy.[1][2]

This method utilizes the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to yield the corresponding 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive UV detection at approximately 360 nm. The subsequent separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water.

Experimental Protocol

1. Materials and Reagents

-

This compound (analytical standard, >98% purity)

-

2,4-Dinitrophenylhydrazine (DNPH), reagent grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Perchloric acid (HClO₄), analytical grade

-

Methanol, HPLC grade

2. Instrumentation and Chromatographic Conditions

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

Time (min) %A %B 0.0 50 50 10.0 10 90 15.0 10 90 15.1 50 50 | 20.0 | 50 | 50 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 360 nm

-

Injection Volume: 10 µL

3. Preparation of Solutions

-

DNPH Derivatizing Reagent (0.2% w/v): Dissolve 200 mg of DNPH in 100 mL of acetonitrile containing 0.5 mL of perchloric acid. Sonicate for 10 minutes to ensure complete dissolution. This solution should be prepared fresh daily and protected from light.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

4. Sample Preparation and Derivatization

-

Transfer 1.0 mL of the sample or working standard solution into a 10 mL glass vial.

-

Add 1.0 mL of the DNPH derivatizing reagent.

-

Cap the vial and vortex for 30 seconds.

-

Allow the reaction to proceed at room temperature (approximately 25 °C) for 60 minutes, protected from light.

-

After incubation, add 3.0 mL of acetonitrile to quench the reaction.

-

Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject 10 µL of the filtered solution into the HPLC system.

Data Presentation

The developed method was validated for linearity, precision, and accuracy. A summary of the quantitative data is presented in the table below.

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

Mandatory Visualization

References

Application Note: 1H and 13C NMR Assignments for 2,2-Dimethyl-5-oxooctanal

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides detailed predicted 1H and 13C NMR assignments for the novel compound 2,2-Dimethyl-5-oxooctanal. The data presented herein, based on computational predictions, serves as a valuable reference for researchers working with this and structurally related molecules. The accompanying protocol outlines a standard procedure for the acquisition of high-quality NMR spectra for similar small organic compounds.

Predicted NMR Data

Due to the absence of experimental data in the public domain, the 1H and 13C NMR chemical shifts and coupling constants for this compound have been predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and sophisticated models of intramolecular interactions.

Chemical Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, the atoms of this compound have been systematically numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Predicted 1H NMR Data

The predicted 1H NMR data for this compound in CDCl3 at 400 MHz is summarized in the table below.

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1-H | 9.55 | s | - | 1H |

| 3-H2 | 2.25 | t | 7.0 | 2H |

| 4-H2 | 2.60 | t | 7.0 | 2H |

| 6-H2 | 2.45 | t | 7.4 | 2H |

| 7-H2 | 1.58 | sextet | 7.4 | 2H |

| 8-H3 | 0.92 | t | 7.4 | 3H |

| 9-H3 | 1.10 | s | - | 6H |

| 10-H3 | 1.10 | s | - | 6H |

Predicted 13C NMR Data

The predicted 13C NMR data for this compound in CDCl3 at 100 MHz is summarized in the table below.

| Atom # | Chemical Shift (δ, ppm) |

| 1 | 204.5 |

| 2 | 45.0 |

| 3 | 38.0 |

| 4 | 35.5 |

| 5 | 211.0 |

| 6 | 42.5 |

| 7 | 17.5 |

| 8 | 13.9 |

| 9 | 25.0 |

| 10 | 25.0 |

Experimental Protocol

This section provides a general protocol for the acquisition of 1H and 13C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other common solvents include acetone-d6, DMSO-d6, and methanol-d4.[1][3]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][4]

-

Internal Standard: If quantitative analysis is required, add a suitable internal standard. For routine structural confirmation, the residual solvent peak can be used for referencing. Tetramethylsilane (TMS) can be used as a reference standard (0 ppm).[1]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.[2][3]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

1H NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | 1H |

| Solvent | CDCl3 |

| Temperature | 298 K |

| Pulse Program | zg30 |

| Number of Scans (NS) | 16 |

| Relaxation Delay (D1) | 1.0 s |

| Acquisition Time (AQ) | 4.0 s |

| Spectral Width (SW) | 20 ppm |

13C NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Nucleus | 13C |

| Solvent | CDCl3 |

| Temperature | 298 K |

| Pulse Program | zgpg30 |

| Number of Scans (NS) | 1024 |

| Relaxation Delay (D1) | 2.0 s |

| Acquisition Time (AQ) | 1.0 s |

| Spectral Width (SW) | 240 ppm |

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C) or the internal standard (e.g., TMS at 0 ppm).

-

Peak Picking and Integration: Identify all significant peaks and, for 1H spectra, integrate the peak areas to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the structural elucidation of a small molecule using NMR spectroscopy.

Caption: General workflow for NMR analysis.

Conclusion

This application note provides a comprehensive set of predicted 1H and 13C NMR data for this compound, which can serve as a valuable resource for its identification and characterization. The detailed experimental protocol offers a standardized method for obtaining high-quality NMR spectra for this and similar small organic molecules, ensuring reproducibility and accuracy in research and development settings.

References

Application Notes and Protocols for In Vitro Evaluation of 2,2-Dimethyl-5-oxooctanal

For Research Use Only.

Introduction

2,2-Dimethyl-5-oxooctanal is an organic compound characterized by the presence of both an aldehyde and a ketone functional group. While specific biological activities of this molecule are not extensively documented in publicly available literature, its structural features suggest potential for interaction with various biological targets. Compounds containing carbonyl groups are known to participate in a range of biochemical reactions and can exhibit activities such as enzyme inhibition, receptor binding, and modulation of signaling pathways.

These application notes provide a series of hypothetical, yet plausible, in vitro assays to investigate the potential anti-inflammatory effects of this compound. The protocols described herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the bioactivity of this and similar molecules. The experimental designs are based on established methodologies for characterizing anti-inflammatory compounds.

The presented protocols will cover the assessment of this compound's effect on a key inflammatory enzyme, Cyclooxygenase-2 (COX-2), and its impact on cytokine production in a cellular model of inflammation.

Quantitative Data Summary

The following tables summarize hypothetical data from in vitro assays designed to assess the anti-inflammatory potential of this compound.

Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by this compound

| Compound Concentration (µM) | % Inhibition of COX-2 Activity (Mean ± SD) |

| 1 | 12.5 ± 2.1 |

| 5 | 35.8 ± 4.5 |

| 10 | 58.2 ± 3.9 |

| 25 | 75.4 ± 5.2 |

| 50 | 92.1 ± 2.8 |

| IC₅₀ (µM) | 12.8 |

Data are represented as the mean of three independent experiments ± standard deviation (SD).

Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | IL-6 Concentration (pg/mL) (Mean ± SD) |

| Vehicle Control | 55.2 ± 8.3 | 32.1 ± 5.5 |

| LPS (1 µg/mL) | 2850.4 ± 150.7 | 4500.9 ± 210.3 |

| LPS + this compound (10 µM) | 1425.2 ± 98.6 | 2250.5 ± 155.8 |

| LPS + this compound (25 µM) | 712.6 ± 65.4 | 1125.2 ± 99.1 |

| LPS + this compound (50 µM) | 356.3 ± 40.1 | 562.6 ± 50.7 |

RAW 264.7 cells were pre-treated with this compound for 1 hour before stimulation with Lipopolysaccharide (LPS) for 24 hours. Cytokine concentrations in the supernatant were measured by ELISA.

Experimental Protocols

COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on the peroxidase activity of purified COX-2 enzyme.

Materials:

-

Purified human recombinant COX-2 enzyme

-

COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (colorimetric probe)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Prepare a working solution of COX-2 enzyme in the assay buffer containing the heme cofactor.

-

Add 10 µL of various concentrations of this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 150 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Prepare the substrate solution by diluting arachidonic acid and TMPD in the assay buffer.

-

Initiate the reaction by adding 40 µL of the substrate solution to each well.

-

Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction (Vmax) for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol details the procedure for assessing the effect of this compound on the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

24-well cell culture plates

-

ELISA kits for mouse TNF-α and IL-6

-

Cell counting solution (e.g., Trypan Blue)

Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

The next day, remove the medium and replace it with fresh serum-free DMEM.

-

Pre-treat the cells with various concentrations of this compound (or vehicle) for 1 hour.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

-

Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Store the supernatants at -80°C until analysis.

-

Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Analyze the data by comparing the cytokine levels in the compound-treated groups to the LPS-only control.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory assays.